Enzymatic Potency: L-702007 vs. L-696,229 (Wild-Type HIV-1 RT)
L-702007 demonstrates markedly higher enzymatic potency against wild-type HIV-1 reverse transcriptase compared to the earlier lead L-696,229. This differential is structurally linked to the replacement of the benzoxazole-ethyl linker with a methoxy-pyridylmethylamino moiety [1].
| Evidence Dimension | IC50 against recombinant wild-type HIV-1 RT (rC·dG template-primer) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM [2] |
| Comparator Or Baseline | L-696,229: IC50 = 23 nM [3] |
| Quantified Difference | Approximately 10-fold lower IC50 (higher potency) for L-702007 vs. L-696,229 |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase assay using rC·dG template-primer |
Why This Matters
Lower enzymatic IC50 directly reduces the compound quantity required for in vitro mechanistic studies, improving assay sensitivity and reducing cost per data point.
- [1] Wai, J. S., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 36(2), 249–255. View Source
- [2] BindingDB. IC50 data for L-702007 (BDBM50025002) against HIV-1 RT. Accessed via BindingDB PrimarySearch_ki. View Source
- [3] Goldman, M. E., et al. (1992). L-696,229 specifically inhibits human immunodeficiency virus type 1 reverse transcriptase and possesses antiviral activity in vitro. Antimicrobial Agents and Chemotherapy, 36(5), 1019–1023. View Source
